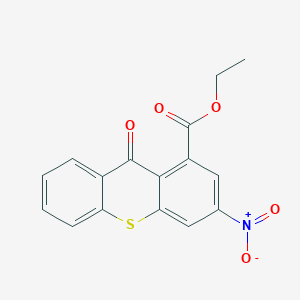![molecular formula C11H11NO B14423569 2-Propynal, 3-[4-(dimethylamino)phenyl]- CAS No. 85609-01-4](/img/structure/B14423569.png)
2-Propynal, 3-[4-(dimethylamino)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propynal, 3-[4-(dimethylamino)phenyl]- is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.2270 . It is also known by other names such as 4-Dimethylaminocinnamaldehyde and p-Dimethylaminocinnamaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propynal group.
Vorbereitungsmethoden
The synthesis of 2-Propynal, 3-[4-(dimethylamino)phenyl]- typically involves the reaction of 4-dimethylaminobenzaldehyde with propargyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
2-Propynal, 3-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Propynal, 3-[4-(dimethylamino)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Propynal, 3-[4-(dimethylamino)phenyl]- involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The propynal group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Propynal, 3-[4-(dimethylamino)phenyl]- can be compared with similar compounds such as cinnamaldehyde and its derivatives. While cinnamaldehyde (3-phenyl-2-propenal) lacks the dimethylamino group, it shares the propynal moiety . The presence of the dimethylamino group in 2-Propynal, 3-[4-(dimethylamino)phenyl]- imparts unique electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Similar compounds include:
- Cinnamaldehyde
- 4-Dimethylaminocinnamic aldehyde
- p-Dimethylaminocinnamic aldehyde
Eigenschaften
CAS-Nummer |
85609-01-4 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-[4-(dimethylamino)phenyl]prop-2-ynal |
InChI |
InChI=1S/C11H11NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-9H,1-2H3 |
InChI-Schlüssel |
GVLKAPCBSQMOHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C#CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


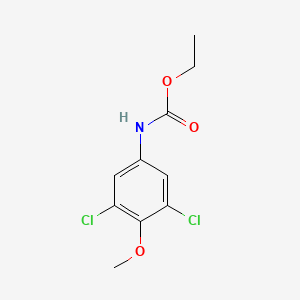
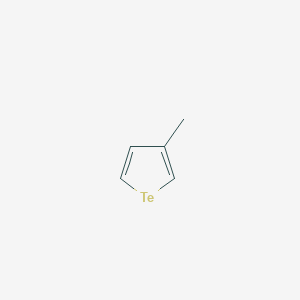
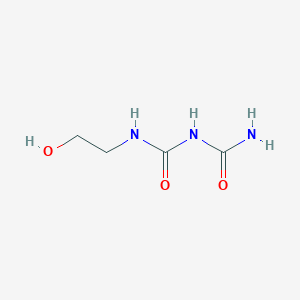
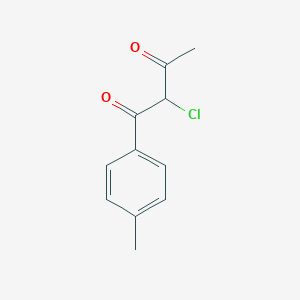
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
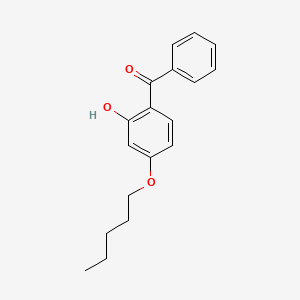
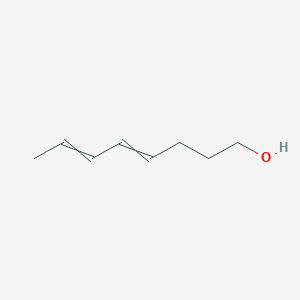
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
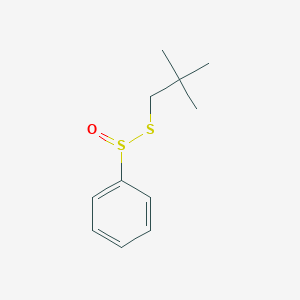
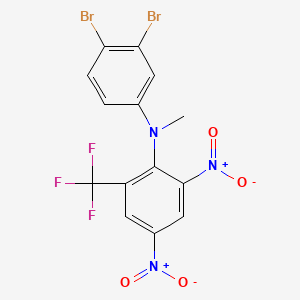
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
